molecular formula C18H18O5 B592909 3-Methoxymollugin CAS No. 154706-44-2

3-Methoxymollugin

Cat. No.: B592909
CAS No.: 154706-44-2
M. Wt: 314.337
InChI Key: OCQKAHAAVZGZPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxymollugin typically starts from 3-bromomollugin. One method involves the reaction of 3-bromomollugin with sodium methoxide in methanol, resulting in the formation of this compound . The reaction conditions include the use of 2 M sodium methoxide in a mixture of methanol and dimethylformamide (DMF) with a catalytic amount of copper iodide (CuI) at room temperature for 56 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxymollugin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

3-Methoxymollugin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxymollugin involves its interaction with various molecular targets and pathways. It exerts its effects by:

Properties

IUPAC Name

methyl 6-hydroxy-3-methoxy-2,2-dimethylbenzo[h]chromene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-18(2)13(21-3)9-12-14(17(20)22-4)15(19)10-7-5-6-8-11(10)16(12)23-18/h5-9,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQKAHAAVZGZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the origin of 3-methoxymollugin and what other similar compounds have been found in the same source?

A1: this compound is a cytotoxic compound found in small amounts in Pentas longiflora [, ]. This plant is also a source for several other related compounds, including pentalongin, mollugin, trans-3,4-dihydroxy-3,4-dihydromollugin, methyl-2,3-epoxy-3-prenyl-1,4-naphthoquinone-2-carboxylate, tectoquinone, and 3-hydroxymollugin [].

Q2: Can you describe an interesting observation during the synthesis of this compound?

A2: During attempts to synthesize this compound from 3-bromomollugin using sodium methoxide in methanol, researchers unexpectedly observed the formation of a ring-contracted product, methyl isopropenylfuromollugin, alongside the desired this compound []. This unusual ring contraction was proposed to occur through a pericyclic retro oxa-6π ring-opening mechanism [].

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